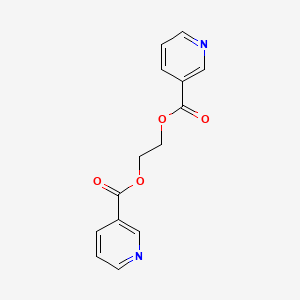
Nicotinic acid, ethylene ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinic acid, ethylene ester, can be synthesized through the esterification of nicotinic acid with ethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound, follows similar principles but on a larger scale. The process involves the continuous feeding of nicotinic acid and ethanol into a reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at the desired temperature to achieve optimal yield. The product is subsequently purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid, ethylene ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to nicotinic acid and ethanol in the presence of water and an acid or base catalyst.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like LiAlH4.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Nicotinic acid and ethanol.
Reduction: Nicotinic alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
Nicotinic acid, ethylene ester, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of nicotinic acid, ethylene ester, involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Another ester derivative of nicotinic acid, used for similar applications but with different pharmacokinetic properties.
Nicotinamide: An amide derivative of nicotinic acid, with distinct biological activities and therapeutic uses.
Inositol hexanicotinate: A complex of nicotinic acid with inositol, used for its sustained-release properties and reduced side effects.
Uniqueness
Nicotinic acid, ethylene ester, is unique in its balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments. Its ester linkage also allows for easy modification and derivatization, enhancing its versatility in chemical synthesis .
Properties
CAS No. |
3612-79-1 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(pyridine-3-carbonyloxy)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O4/c17-13(11-3-1-5-15-9-11)19-7-8-20-14(18)12-4-2-6-16-10-12/h1-6,9-10H,7-8H2 |
InChI Key |
LNACTWXLKXAXJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCOC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-en-1-one](/img/structure/B14170367.png)

![Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14170371.png)

![3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B14170379.png)

![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-{1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)acetamide](/img/structure/B14170384.png)
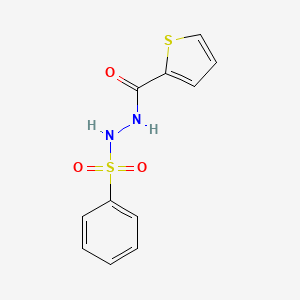
![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)
![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)
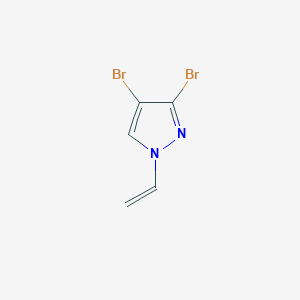
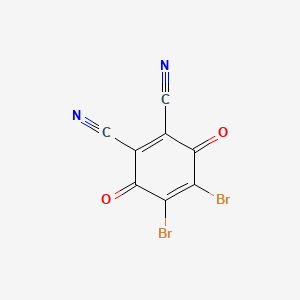
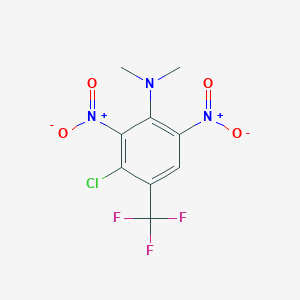
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)
